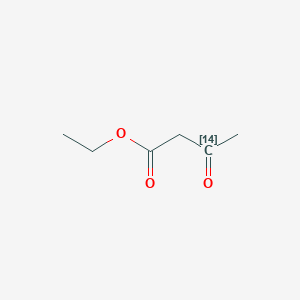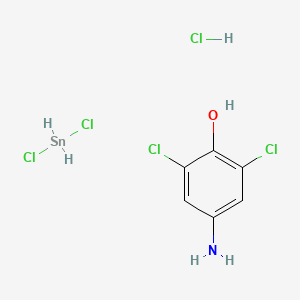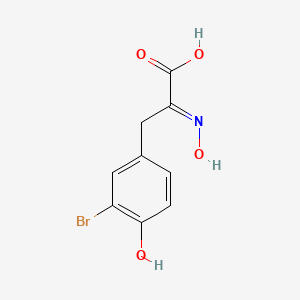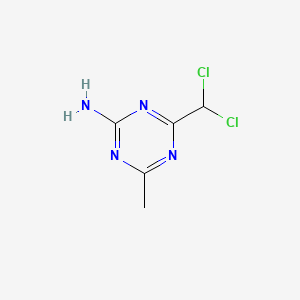
ethyl 3-oxo(314C)butanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 3-oxo(314C)butanoate, also known as ethyl acetoacetate, is a colorless liquid ester with a pleasant odor. Its chemical formula is CH₃COCH₂COOC₂H₅, and it has a relative density of 1.03. The compound exhibits keto-enol tautomerism, with about 7% of the enol form present under normal conditions . It is widely used in organic synthesis due to its versatile reactivity.
Méthodes De Préparation
Ethyl 3-oxo(314C)butanoate can be synthesized through various methods:
Analyse Des Réactions Chimiques
Ethyl 3-oxo(314C)butanoate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form acetoacetic acid.
Reduction: Reduction of this compound with reagents like lithium aluminum hydride yields 3-hydroxybutanoate.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ethoxy group is replaced by other nucleophiles.
Hydrolysis: Under acidic or basic conditions, this compound can be hydrolyzed to produce acetoacetic acid and ethanol.
Applications De Recherche Scientifique
Ethyl 3-oxo(314C)butanoate has numerous applications in scientific research:
Chemistry: It is used as a building block in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is utilized in the study of metabolic pathways and enzyme mechanisms.
Medicine: this compound serves as a precursor in the synthesis of drugs such as sedatives and anticonvulsants.
Industry: It is employed in the production of dyes, perfumes, and flavoring agents.
Mécanisme D'action
The mechanism of action of ethyl 3-oxo(314C)butanoate involves its ability to act as a nucleophile or electrophile in various chemical reactions. The compound’s keto-enol tautomerism allows it to participate in both nucleophilic addition and substitution reactions. Its molecular targets include enzymes and other proteins involved in metabolic pathways .
Comparaison Avec Des Composés Similaires
Ethyl 3-oxo(314C)butanoate is unique due to its keto-enol tautomerism and versatile reactivity. Similar compounds include:
Methyl acetoacetate: Similar in structure but with a methyl group instead of an ethyl group.
Ethyl 3-oxobutyrate: Another ester with similar reactivity but different structural features.
Ethyl acetylacetate: A compound with a similar functional group but different reactivity patterns.
This compound stands out due to its widespread use in organic synthesis and its ability to participate in a variety of chemical reactions.
Propriétés
Formule moléculaire |
C6H10O3 |
|---|---|
Poids moléculaire |
132.13 g/mol |
Nom IUPAC |
ethyl 3-oxo(314C)butanoate |
InChI |
InChI=1S/C6H10O3/c1-3-9-6(8)4-5(2)7/h3-4H2,1-2H3/i5+2 |
Clé InChI |
XYIBRDXRRQCHLP-RHRFEJLCSA-N |
SMILES isomérique |
CCOC(=O)C[14C](=O)C |
SMILES canonique |
CCOC(=O)CC(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















